methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine
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Overview
Description
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine is an organic compound that features a unique structure combining an oxazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine typically involves the reaction of 3-(propan-2-yl)-1,2-oxazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the oxazole ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated oxazole compounds.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
2-Propanol, 2-methyl-:
Uniqueness
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine is unique due to its combination of an oxazole ring and an amine group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMAYOXYLCZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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